

# Physical and chemical properties of 4-chloro-3,5-lutidine

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## Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylpyridine

Cat. No.: B123268

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## An In-depth Technical Guide to 4-chloro-3,5-lutidine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

4-chloro-3,5-lutidine, systematically known as **4-chloro-3,5-dimethylpyridine**, is a substituted pyridine derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, its structural similarity to other chloropyridines and lutidines suggests its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, general synthesis strategies, reactivity, and potential applications, drawing on data from analogous compounds where necessary.

## Physical and Chemical Properties

Quantitative experimental data for 4-chloro-3,5-lutidine is scarce. The following tables summarize available computed data and key identifiers. For context, experimental data for the parent compound, 3,5-lutidine, is also provided.

Table 1: Key Identifiers for 4-chloro-3,5-lutidine

Identifier	Value
Systematic Name	4-chloro-3,5-dimethylpyridine
Synonym	4-chloro-3,5-lutidine
CAS Number	143798-73-6[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClN[1]
Molecular Weight	141.60 g/mol [2]
InChI	InChI=1S/C7H8ClN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3[2]
InChIKey	KQZPYCAYJQTSMV-UHFFFAOYSA-N[2]
SMILES	CC1=CN=CC(=C1Cl)C[2]

Table 2: Computed Physical Properties of 4-chloro-3,5-lutidine

Property	Value	Source
XLogP3	2.2	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Exact Mass	141.0345270 Da	PubChem[2]
Monoisotopic Mass	141.0345270 Da	PubChem[2]
Topological Polar Surface Area	12.9 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	9	PubChem[2]

Table 3: Experimental Physical Properties of 3,5-Lutidine (for comparison)

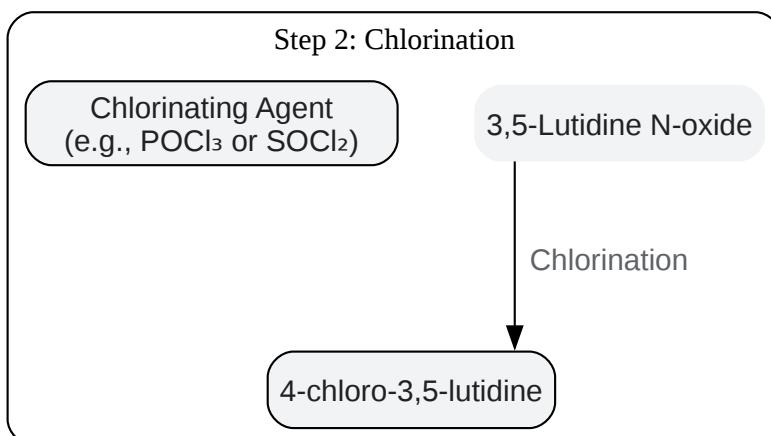
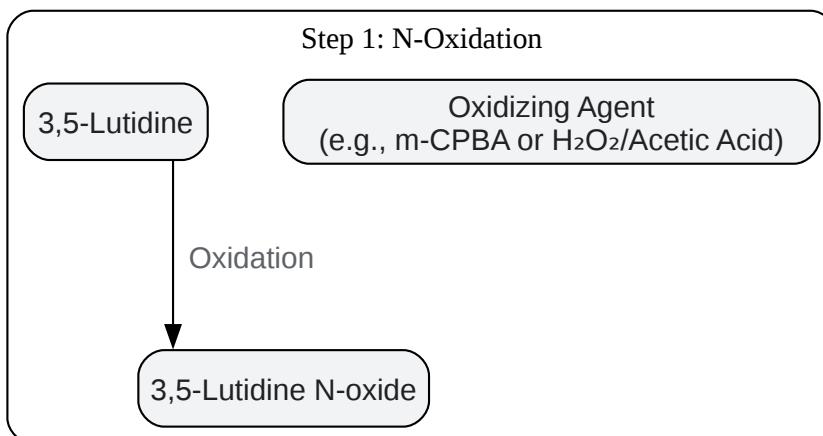
Property	Value
Appearance	Colorless to pale yellow liquid
Melting Point	-9 °C
Boiling Point	169-170 °C
Density	0.939 g/mL at 25 °C
Solubility in water	33 g/L (20 °C)
Refractive Index	1.504 (at 20 °C)

Note: The properties of 3,5-lutidine are provided as a reference for understanding the parent structure.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-chloro-3,5-lutidine is not readily available in the surveyed literature. However, general methods for the chlorination of pyridines can be adapted. A common approach involves the reaction of the corresponding pyridine N-oxide with a chlorinating agent.

## General Synthetic Workflow



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General synthesis workflow for 4-chloro-3,5-lutidine.

## Illustrative Experimental Protocol (Adapted from general chlorination of pyridines)

### Step 1: Synthesis of 3,5-Lutidine N-oxide

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine in a suitable solvent such as acetic acid.

- Slowly add an oxidizing agent, for instance, hydrogen peroxide (30% solution), to the stirred solution at room temperature. The addition should be done cautiously to control the exothermic reaction.
- After the addition is complete, heat the reaction mixture at a temperature of 70-80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the excess acid with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is basic.
- Extract the aqueous layer with an organic solvent like dichloromethane or chloroform.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-lutidine N-oxide.
- Purify the crude product by recrystallization or column chromatography.

#### Step 2: Synthesis of 4-chloro-3,5-lutidine

- Place the synthesized 3,5-lutidine N-oxide in a round-bottom flask.
- Add a chlorinating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ), in excess. This reaction should be performed in a well-ventilated fume hood.
- Heat the reaction mixture to reflux for a few hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
- Make the solution basic by the slow addition of a base, such as sodium carbonate or ammonium hydroxide.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude 4-chloro-3,5-lutidine can be purified by distillation under reduced pressure or by column chromatography.

## Chemical Reactivity and Stability

The chemical reactivity of 4-chloro-3,5-lutidine is dictated by the pyridine ring and the chloro substituent.

- Nucleophilic Aromatic Substitution:** The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack. This makes 4-chloro-3,5-lutidine a useful precursor for introducing various functional groups at this position by reacting it with nucleophiles such as amines, alkoxides, and thiols.
- Basicity:** As a pyridine derivative, 4-chloro-3,5-lutidine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton. The presence of the electron-withdrawing chlorine atom is expected to reduce the basicity compared to the parent 3,5-lutidine.
- Stability:** The compound should be stored at low temperatures, with a recommended storage temperature of -20°C, to ensure its stability.<sup>[1]</sup> It is likely sensitive to heat and strong acids or bases.

## Applications in Research and Drug Development

While specific applications of 4-chloro-3,5-lutidine are not widely reported, its hydrochloride salt, **4-chloro-3,5-dimethylpyridine** hydrochloride, is known to be a reactant in the preparation of quinoline derivatives that act as selective α2C-adrenoceptor antagonists.<sup>[1]</sup> This suggests a potential role for 4-chloro-3,5-lutidine as a key building block in the synthesis of biologically active molecules targeting G-protein coupled receptors.

The general structure of a substituted pyridine is a common motif in many pharmaceuticals. The ability to functionalize the 4-position of the lutidine ring through nucleophilic substitution

makes this compound a versatile intermediate for creating libraries of compounds for drug discovery screening.

## Hazard Information

Based on GHS classifications from submitted notifications, **4-chloro-3,5-dimethylpyridine** is considered to have the following hazards:

- Harmful if swallowed (Acute toxicity, oral)[\[2\]](#)
- Causes skin irritation (Skin corrosion/irritation)[\[2\]](#)
- Causes serious eye damage (Serious eye damage/eye irritation)[\[2\]](#)
- May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[\[2\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion

4-chloro-3,5-lutidine is a chemical compound with potential applications in synthetic and medicinal chemistry. Although detailed experimental data is limited, its structural features suggest it is a useful intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. Further research into the experimental properties and reactivity of this compound is warranted to fully explore its potential.

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## References

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- To cite this document: BenchChem. [Physical and chemical properties of 4-chloro-3,5-lutidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123268#physical-and-chemical-properties-of-4-chloro-3-5-lutidine]

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